molecular formula C14H11N3O2S B4806589 N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4806589
M. Wt: 285.32 g/mol
InChI Key: FYUMSKZYKRZPJU-UHFFFAOYSA-N
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Description

N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that contains a benzyl group, a thienyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-thiophenecarboxylic acid hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of N5-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
  • N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate
  • N~5~-Benzyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, thienyl group, and oxadiazole ring makes it a versatile scaffold for various applications.

Properties

IUPAC Name

N-benzyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(15-9-10-5-2-1-3-6-10)14-16-12(17-19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMSKZYKRZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N~5~-BENZYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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